N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.
Pathways Involved: The compound could affect various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
- N-(3-bromophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
- N-(3-methylphenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
Uniqueness
N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMLWQSPVYVCHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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